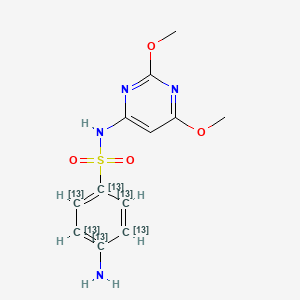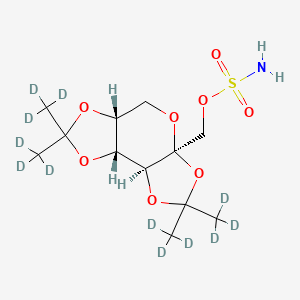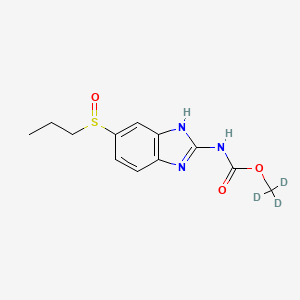
Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergosta-5,7,24(28)-trien-3beta-ol is a chemical compound . It has a molecular formula of C28H44O .
Synthesis Analysis
The synthesis of Ergosta-5,7,24(28)-trien-3beta-ol involves several enzymes. ERG5 is the C-22 sterol desaturase that catalyzes the conversion from ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol . ERG4 is the ∆24-sterol reductase that reduces C24–C28 double bond to synthesize ergosterol . By deleting ERG5 and ERG4 encoding enzymes for converting ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24(28)-tetraenol and ergosta-5,7-dienol, respectively, the accumulation of ergosta-5,7,24(28)-trienol was enhanced, which contributed to the improved production of 24-methylenecholesterol .Molecular Structure Analysis
The molecular structure of Ergosta-5,7,24(28)-trien-3beta-ol is defined by its molecular formula, C28H44O . The average mass is 396.648 Da and the monoisotopic mass is 396.339203 Da .Chemical Reactions Analysis
In the context of yeast metabolic engineering, the conversion from ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol is catalyzed by the enzyme ERG5 . ERG4 is the ∆24-sterol reductase that reduces the C24–C28 double bond to synthesize ergosterol .Physical and Chemical Properties Analysis
The physical and chemical properties of Ergosta-5,7,24(28)-trien-3beta-ol include a density of 1.0±0.1 g/cm3, boiling point of 503.2±39.0 °C at 760 mmHg, vapour pressure of 0.0±2.9 mmHg at 25°C, enthalpy of vaporization of 88.9±6.0 kJ/mol, flash point of 216.8±19.3 °C, index of refraction of 1.539, molar refractivity of 123.8±0.4 cm3, and molar volume of 395.3±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Ergosterols in Marine-Derived Fungi
Ergosterols, including Ergosta-5,7,24(28)-trien-3beta-ol, have been isolated from marine-derived fungi, like Rhizopus sp. These compounds show potential in cytotoxic activities against various cell lines, indicating their significance in medicinal and biochemical research (Wang et al., 2008).
Ergosterol's Metabolic Pathway in Gibberella fujikuroi
Ergosta-6(7),8(14),22(23)-trien-3β-ol has been studied in the context of its biosynthesis by Gibberella fujikuroi. This research provides insight into the metabolic pathways of ergosterol, a key component in fungal cell membranes (Nes et al., 1985).
Neuroprotective Effects in Alzheimer’s Disease
Research on Ergosta-7,9(11),22-trien-3β-ol, derived from Antrodia camphorata, has shown its potential in alleviating Alzheimer's Disease (AD) symptoms. It appears to modulate microglia activation, offering a possible therapeutic avenue for AD treatment (Liu et al., 2021).
Steroidogenesis in Symbiotic Microorganisms
Ergosta-5,7,24(28)-trien-3β-ol has been studied in the context of steroidogenesis in symbiotic microorganisms of planthoppers. This research adds to the understanding of insect-microbe interactions and the biosynthesis of essential sterols in these organisms (Wetzel et al., 1992).
Ergosterols in Fungi and their Biosynthesis
The biosynthesis of ergosterol, including variants like Ergosta-7,22,24(28)-trien-3β-ol, has been extensively studied in fungi, such as Saccharomyces cerevisiae. This research is crucial for understanding sterol metabolism in eukaryotic organisms (Barton et al., 1974).
Zukünftige Richtungen
With the rapid development of synthetic biology and metabolic engineering technologies, yeast has been generally considered as promising hosts for the bioproduction of secondary metabolites . The challenge and potential of using yeast as the bioproduction platform of various steroids from higher eukaryotes are being explored .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol involves multiple steps starting from commercially available starting materials. The key steps involve protection and deprotection of functional groups, reduction, and oxidation reactions.", "Starting Materials": [ "Cholesterol-d7", "Sodium hydride", "Methanol", "Bromine", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Ethanol", "Methanesulfonic acid", "Sodium chloride" ], "Reaction": [ "Cholesterol-d7 is reacted with sodium hydride in methanol to form the corresponding alkoxide.", "The alkoxide is then treated with bromine to form the corresponding bromo derivative.", "Reduction of the bromo derivative with sodium borohydride gives the corresponding alcohol.", "Protection of the alcohol with acetic anhydride and pyridine gives the corresponding acetate.", "Oxidation of the acetate with sodium periodate gives the corresponding aldehyde.", "Reduction of the aldehyde with sodium borohydride gives the corresponding alcohol.", "Deprotection of the alcohol with methanesulfonic acid gives the final product, Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol.", "The product is purified by recrystallization from ethanol and drying over sodium chloride." ] } | |
CAS-Nummer |
145693-07-8 |
Molekularformel |
C28H37D7O |
Molekulargewicht |
403.70 |
Reinheit |
> 95% |
Tag |
Ergostanol Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
